
SL-1-73
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SL-1-73 is a carbazole sulfonamide microtubule-destabilizing agent, exerting potent antitumor activity against esophageal squamous cell carcinoma.
Scientific Research Applications
Scientific Learning and Education
Science Learning Cycle (SLC) in Physics Education : A study by Sulisworo and Sutadi (2017) observed the application of the SLC model in physics education, highlighting its positive impact on students' conceptual understanding and independent learning abilities in physics (Sulisworo & Sutadi, 2017).
Scientific Literacy in Digital Age : Research by Fausan et al. (2021) explored the scientific literacy (SL) of prospective gifted young scientists, finding that participants exhibited low SL performance despite advanced technological environments (Fausan et al., 2021).
Impact of Scientific Approach on Student Competence : Novili, Utari, and Saepuzaman (2016) investigated the effectiveness of the scientific approach in enhancing students' scientific literacy, particularly in the domain of heat topic comprehension (Novili, Utari, & Saepuzaman, 2016).
Scientific Learning for Higher Order Thinking Skills : Mariyam (2020) demonstrated that scientific learning can effectively enhance students' higher-order thinking skills, crucial for problem-solving and critical thinking (Mariyam, 2020).
Integrating Scientific Literacy and Critical Thinking : A study by Vieira and Tenreiro-Vieira (2016) highlighted the importance of integrating scientific literacy and critical thinking in elementary science education for responsible citizenship (Vieira & Tenreiro-Vieira, 2016).
Role of SL in Biology Achievement : Research by Mbajiorgu and Ali (2003) investigated the relationship between the STS approach, scientific literacy, and achievement in biology, revealing complex interactions and the impact of instructional methods (Mbajiorgu & Ali, 2003).
Other Scientific Applications
Systems Literature Analysis in Biology : Persidis, Deftereos, and Persidis (2004) discussed Systems Literature Analysis (SLA), a method that treats scientific literature as an interconnected system, useful in literature-driven systems biology (Persidis, Deftereos, & Persidis, 2004).
Stereolithography in Engineering : Schaub, Chu, and Montgomery (1997) explored the use of stereolithography (SL) in engineering, highlighting its role in revolutionizing part and process research and development (Schaub, Chu, & Montgomery, 1997).
Machine Learning in Substance Use Disorder Treatment : A study by Ación et al. (2017) introduced the use of Super Learning (SL) in predicting successful substance use disorders treatment, demonstrating the effectiveness of SL in building prediction models (Ación et al., 2017).
properties
CAS RN |
2000199-44-8 |
|---|---|
Product Name |
SL-1-73 |
Molecular Formula |
C20H19N3O5S |
Molecular Weight |
413.45 |
IUPAC Name |
N-(2,6-Dimethoxypyridin-3-yl)-6-hydroxy-9-methyl-9H-carbazole-3-sulfonamide |
InChI |
InChI=1S/C20H19N3O5S/c1-23-17-7-4-12(24)10-14(17)15-11-13(5-8-18(15)23)29(25,26)22-16-6-9-19(27-2)21-20(16)28-3/h4-11,22,24H,1-3H3 |
InChI Key |
UIBOLFBURIUMEU-UHFFFAOYSA-N |
SMILES |
O=S(C1=CC2=C(C=C1)N(C)C3=C2C=C(O)C=C3)(NC4=CC=C(OC)N=C4OC)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
SL-1-73 ; SL173 ; SL 1 73 ; SL 1-73 ; SL 173 ; SL-173 ; SL-1 73 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



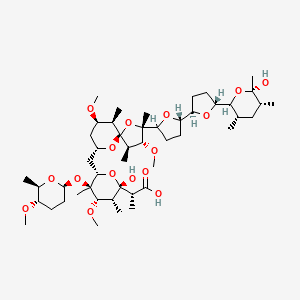
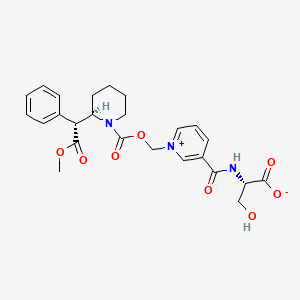
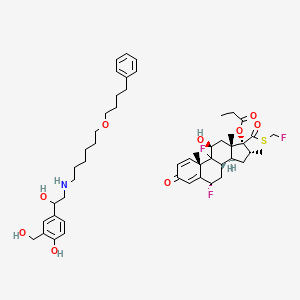

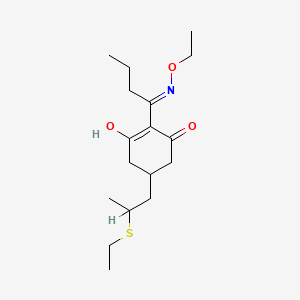

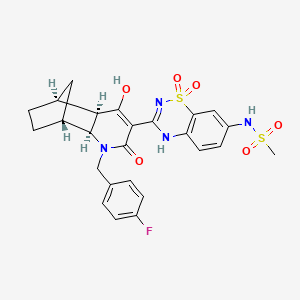

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-morpholino-7H-thieno[3,2-b]pyran-7-one](/img/structure/B610804.png)
![3-[5-[[(6aR)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-2-methoxy-8-methyl-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B610808.png)
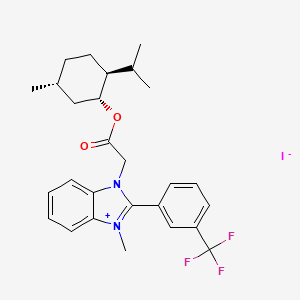
![1-(3-((((2R,3S,4R,5R)-5-(4-Amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(isopropyl)amino)propyl)-3-(4-(tert-butyl)phenyl)urea](/img/structure/B610810.png)